molecular formula C19H16BrNO2 B3052670 2-(4-Bromo-2-methylphenoxy)-N-1-naphthylacetamide CAS No. 434310-11-9

2-(4-Bromo-2-methylphenoxy)-N-1-naphthylacetamide

Cat. No.: B3052670
CAS No.: 434310-11-9
M. Wt: 370.2 g/mol
InChI Key: NBEXDDBZBOVOFN-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-methylphenoxy)-N-1-naphthylacetamide is a chemical compound belonging to the class of amides It is characterized by the presence of a bromo-substituted phenoxy group and a naphthylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromo-2-methylphenoxy)-N-1-naphthylacetamide typically involves the reaction of 4-bromo-2-methylphenol with 1-naphthylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can target the bromo group, converting it to a hydrogen atom, resulting in the formation of 2-(2-methylphenoxy)-N-1-naphthylacetamide.

    Substitution: The bromo group can be substituted with various nucleophiles, such as amines or thiols, to yield a wide range of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents such as sodium azide or thiourea.

Major Products Formed:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of hydrogen-substituted derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Bromo-2-methylphenoxy)-N-1-naphthylacetamide has been studied for its potential therapeutic effects in various fields:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential anti-cancer properties, particularly in inducing cell cycle arrest and apoptosis in cancer cells.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-methylphenoxy)-N-1-naphthylacetamide involves the inhibition of various molecular targets, including protein kinases and transcription factors. This compound has been shown to inhibit the activity of cyclin-dependent kinases, leading to cell cycle arrest and apoptosis. Additionally, it inhibits the activity of nuclear factor kappa B, a transcription factor involved in inflammation and immune response.

Comparison with Similar Compounds

  • 2-(4-Bromo-2-methylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide
  • 2-(4-Bromo-2-methylphenoxy)-N-(4-phenoxyphenyl)acetamide
  • 2-(4-Bromo-2-methylphenoxy)-N-(2-tert-butylphenyl)acetamide

Uniqueness: 2-(4-Bromo-2-methylphenoxy)-N-1-naphthylacetamide stands out due to its unique combination of a bromo-substituted phenoxy group and a naphthylacetamide moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various scientific applications.

Properties

IUPAC Name

2-(4-bromo-2-methylphenoxy)-N-naphthalen-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrNO2/c1-13-11-15(20)9-10-18(13)23-12-19(22)21-17-8-4-6-14-5-2-3-7-16(14)17/h2-11H,12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBEXDDBZBOVOFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)OCC(=O)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10361735
Record name STK120975
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10361735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

434310-11-9
Record name STK120975
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10361735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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